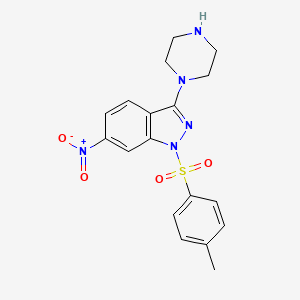

1-(4-Methylbenzene-1-sulfonyl)-6-nitro-3-(piperazin-1-yl)-1H-indazole

CAS No.: 921224-94-4

Cat. No.: VC16915251

Molecular Formula: C18H19N5O4S

Molecular Weight: 401.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 921224-94-4 |

|---|---|

| Molecular Formula | C18H19N5O4S |

| Molecular Weight | 401.4 g/mol |

| IUPAC Name | 1-(4-methylphenyl)sulfonyl-6-nitro-3-piperazin-1-ylindazole |

| Standard InChI | InChI=1S/C18H19N5O4S/c1-13-2-5-15(6-3-13)28(26,27)22-17-12-14(23(24)25)4-7-16(17)18(20-22)21-10-8-19-9-11-21/h2-7,12,19H,8-11H2,1H3 |

| Standard InChI Key | HWQCDRGNSKAHMG-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=CC(=C3)[N+](=O)[O-])C(=N2)N4CCNCC4 |

Introduction

1-(4-Methylbenzene-1-sulfonyl)-6-nitro-3-(piperazin-1-yl)-1H-indazole is a synthetic organic compound that belongs to the class of indazole derivatives. This compound is characterized by its unique structural features, including an indazole core, a nitro functional group, a piperazine moiety, and a sulfonyl group attached to a methylbenzene ring. These structural components contribute to its potential biological and pharmacological activities.

Structural Features

The molecular structure of this compound can be described as follows:

-

Core Structure: Indazole, a bicyclic heterocyclic compound consisting of a benzene ring fused with a pyrazole ring.

-

Functional Groups:

-

Nitro Group (-NO₂): Positioned at the 6th carbon of the indazole ring.

-

Piperazine Group (-C₄H₁₀N₂): Attached to the 3rd position of the indazole ring.

-

Sulfonyl Group (-SO₂): Linked to a methyl-substituted benzene ring at the 1st position.

-

This combination of groups provides the compound with diverse chemical reactivity and potential bioactivity.

Synthesis Pathways

The synthesis of 1-(4-Methylbenzene-1-sulfonyl)-6-nitro-3-(piperazin-1-yl)-1H-indazole typically involves:

-

Preparation of Indazole Core:

-

Starting from substituted anilines or hydrazines, cyclization reactions are employed to form the indazole scaffold.

-

-

Introduction of Nitro Group:

-

Nitration reactions using nitric acid or nitrating agents target specific positions on the indazole ring.

-

-

Attachment of Piperazine:

-

Nucleophilic substitution reactions introduce the piperazine moiety at the desired position.

-

-

Sulfonylation Reaction:

-

Sulfonyl chloride derivatives react with methylbenzene to form the sulfonyl group.

-

These steps are optimized to ensure high yields and purity of the final product.

Biological Activities and Applications

This compound is hypothesized to exhibit significant pharmacological properties due to its structural components:

-

Potential Protein Kinase Inhibition:

The indazole core is known for its ability to interact with protein kinases, making it a candidate for studying enzyme modulation in diseases such as cancer and inflammatory disorders . -

Antimicrobial Properties:

The nitro group and piperazine moiety are associated with antibacterial and antifungal activities, as observed in related compounds . -

Pharmaceutical Relevance:

Sulfonamide derivatives have been widely studied for their anti-inflammatory, anticancer, and CNS-related therapeutic effects .

Analytical Data

To characterize this compound, various analytical techniques are employed:

| Technique | Observation |

|---|---|

| NMR Spectroscopy | Proton (¹H) and Carbon (¹³C) NMR reveal chemical shifts corresponding to functional groups. |

| Mass Spectrometry | Confirms molecular weight and fragmentation pattern indicative of structural integrity. |

| IR Spectroscopy | Identifies characteristic vibrations for nitro, sulfonyl, and aromatic groups. |

| X-Ray Crystallography | Provides detailed insights into molecular geometry and intermolecular interactions. |

Challenges in Research

Despite its potential, research on this compound faces several challenges:

-

Limited availability of comprehensive biological data.

-

Difficulty in large-scale synthesis due to multi-step reactions.

-

Potential toxicity associated with nitro-containing compounds.

Further studies are required to address these limitations and explore its full therapeutic potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume